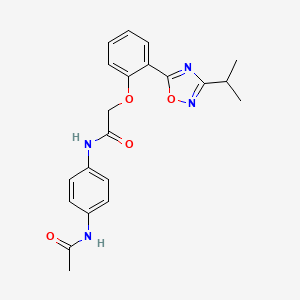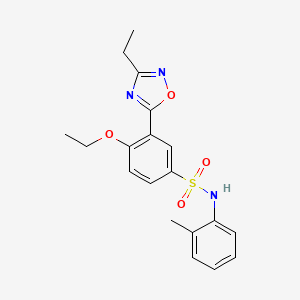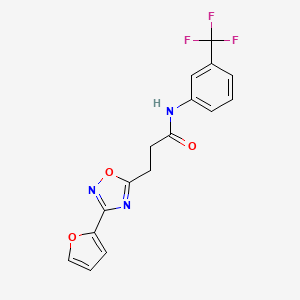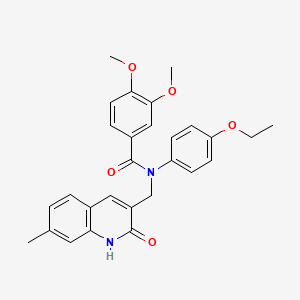
N-(4-acetamidophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as AIO-178, is a chemical compound that has been extensively studied for its potential applications in scientific research. AIO-178 is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
科学研究应用
AIO-178 has been studied extensively for its potential applications in scientific research. One of the major areas of research has been in the field of diabetes and obesity. N-(4-acetamidophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a negative regulator of insulin signaling, and inhibition of this compound has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. AIO-178 has been shown to be a potent inhibitor of this compound and has the potential to be developed as a therapeutic agent for the treatment of diabetes and obesity.
作用机制
AIO-178 inhibits N-(4-acetamidophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and liver. AIO-178 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and physiological effects:
AIO-178 has been shown to have a number of biochemical and physiological effects in animal models of diabetes and obesity. These include improved insulin sensitivity, increased glucose uptake in muscle and liver, reduced hepatic glucose production, and decreased adiposity. AIO-178 has also been shown to have anti-inflammatory effects and to improve lipid metabolism.
实验室实验的优点和局限性
One of the major advantages of AIO-178 is its potency and selectivity for N-(4-acetamidophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. This makes it a useful tool for studying the role of this compound in insulin signaling and glucose homeostasis. However, AIO-178 has some limitations for lab experiments. It is a relatively large and complex molecule, which can make synthesis and purification challenging. In addition, AIO-178 has poor solubility in aqueous solutions, which can limit its use in certain assays.
未来方向
There are several future directions for research on AIO-178. One area of research is the development of more potent and selective N-(4-acetamidophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide inhibitors based on the structure of AIO-178. Another area of research is the investigation of the anti-inflammatory and lipid-lowering effects of AIO-178 in animal models of metabolic disease. Finally, the potential therapeutic applications of AIO-178 for the treatment of diabetes and obesity should be further explored in preclinical and clinical studies.
合成方法
AIO-178 can be synthesized using a multi-step process that involves the reaction of 4-acetamidophenol with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid to form the intermediate compound. The intermediate is then coupled with 2-(2-bromo-phenoxy)acetic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield the final product.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-13(2)20-24-21(29-25-20)17-6-4-5-7-18(17)28-12-19(27)23-16-10-8-15(9-11-16)22-14(3)26/h4-11,13H,12H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTRCHPPQOYMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B7718786.png)

![(E)-N'-(4-isopropylbenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718792.png)








